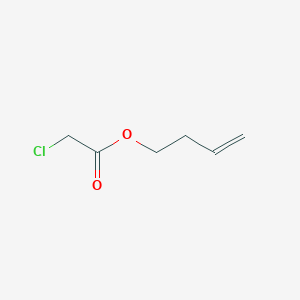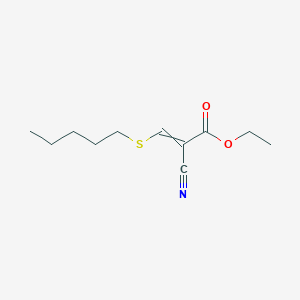![molecular formula C24H31NO4 B14372252 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 90168-09-5](/img/structure/B14372252.png)
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an ethyl(octyl)amino group and a hydroxybenzoyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the hydroxybenzoyl intermediate, followed by the introduction of the ethyl(octyl)amino group through nucleophilic substitution reactions. The final step involves the formation of the benzoic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. It may also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: Shares the benzoic acid core but lacks the ethyl(octyl)amino group.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with a hydroxyl group in a different position.
N-ethyl-N-octyl-4-aminobenzoic acid: Contains similar functional groups but arranged differently.
Uniqueness
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
90168-09-5 |
|---|---|
Fórmula molecular |
C24H31NO4 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-[4-[ethyl(octyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C24H31NO4/c1-3-5-6-7-8-11-16-25(4-2)18-14-15-21(22(26)17-18)23(27)19-12-9-10-13-20(19)24(28)29/h9-10,12-15,17,26H,3-8,11,16H2,1-2H3,(H,28,29) |
Clave InChI |
IFPSHFBIHYRQSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)

![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)

![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)




![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)
